N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide and related compounds demonstrate versatile reactivity in organic synthesis, serving as precursors for the construction of complex molecular architectures. For instance, studies on divergent chemical synthesis have revealed methodologies for generating prolines and pyrrolidines with fluorinated one-carbon units, showcasing the utility of related sulfonamide structures in synthesizing optically active prolines (R. Nadano, Y. Iwai, T. Mori, J. Ichikawa, 2006). These methods are significant for pharmaceutical chemistry and material science, where the introduction of fluorinated groups can impart desirable physical and chemical properties to the compounds.
Medicinal Chemistry Applications
In medicinal chemistry, sulfonamide derivatives, including those related to this compound, are explored for their therapeutic potentials. A notable application is the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, demonstrating potent antitumor and antibacterial activities (H. Hafez, Sulaiman A. Alsalamah, Abdel-Rhman B. A. El-Gazzar, 2017). These findings underscore the importance of such compounds in developing new treatments for cancer and bacterial infections.
Material Science and Catalysis
Mechanism of Action
Sulfonamides
Sulfonamides are a group of drugs that are derived from sulfanilamide, a sulfur-containing chemical . They inhibit the growth and multiplication of bacteria by preventing the production of folic acid, which is essential for bacterial growth . As a result, they are usually bacteriostatic, which means they stop bacteria from multiplying .
Pyrrolidines
Pyrrolidine is a five-membered ring with a nitrogen heterocycle. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Suzuki–Miyaura Coupling
This is a type of palladium-catalyzed cross-coupling reaction, used widely in organic chemistry to form carbon-carbon bonds . The reaction involves the coupling of a boronic acid with a halide or similar functional group .
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12-4-6-14(7-5-12)18-11-13(9-15(18)19)10-17-23(20,21)16-3-2-8-22-16/h2-8,13,17H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNMSGJVUHXKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.